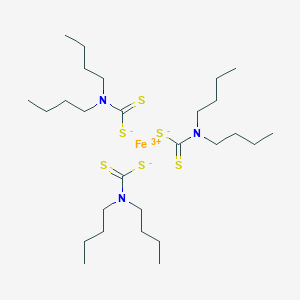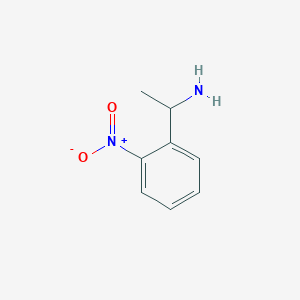
1-(2-Nitrophenyl)ethanamine
Übersicht
Beschreibung
“1-(2-Nitrophenyl)ethanamine” is a chemical compound with the molecular formula C8H10N2O2 . It is also known by other names such as “(αR)-α-Methyl-2-nitrobenzenemethanamine” and "(1R)-1-(2-Nitrophenyl)ethan-1-amine" .
Molecular Structure Analysis
The molecular structure of “1-(2-Nitrophenyl)ethanamine” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is “InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2” and the Canonical SMILES representation is "C1=CC=C(C(=C1)CCN)N+[O-]" .
Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Nitrophenyl)ethanamine” is 166.18 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
1-(2-Nitrophenyl)ethanamine: is utilized in the synthesis of various pharmaceutical compounds. Its nitro group can undergo reduction to an amine, which can then be used to build more complex molecules. This compound serves as a building block in the creation of potential medications, including those that may act as receptor antagonists .
Material Science
In material science, 1-(2-Nitrophenyl)ethanamine can be involved in the synthesis of novel organic compounds that may have applications in creating new types of polymers or coatings. Its ability to react with other organic and inorganic substances makes it valuable for developing materials with specific desired properties .
Analytical Methods
This compound is also significant in analytical chemistry, where it may be used as a standard or reagent in chemical analysis. Due to its distinct chemical structure, it can be used to help identify or quantify other substances within a sample through techniques like chromatography or spectroscopy .
Biotechnology
In biotechnology research, 1-(2-Nitrophenyl)ethanamine might be used in the study of enzyme-substrate interactions or as a precursor in the synthesis of molecules that can interact with biological systems. It could play a role in understanding cellular processes or in the development of biosensors .
Environmental Impact Studies
The environmental impact of chemicals is a crucial area of study. 1-(2-Nitrophenyl)ethanamine could be examined for its degradation products, toxicity, and long-term effects on ecosystems. Research in this field helps in assessing the safety and environmental regulations for the use of such chemicals .
Medical Research
In medical research, derivatives of 1-(2-Nitrophenyl)ethanamine may be explored for their therapeutic properties. For instance, they could be investigated for their efficacy in treating certain diseases or their potential use as diagnostic agents .
Safety and Hazards
While specific safety and hazard information for “1-(2-Nitrophenyl)ethanamine” is not available, general precautions should be taken while handling this compound. This includes ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Wirkmechanismus
Mode of Action
It’s known that amines can react with aldehydes or ketones to form imines and enamines . .
Biochemical Pathways
Given the compound’s structure, it might be involved in amino acid metabolism or other nitrogen-containing compound pathways . .
Pharmacokinetics
The compound is expected to have high gastrointestinal absorption and is likely BBB permeant . .
Action Environment
The action, efficacy, and stability of 1-(2-Nitrophenyl)ethanamine can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the body . .
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYAACMYPJUURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 1-(2-Nitrophenyl)ethanamine into peptoid sequences impact their secondary structure?
A1: Research indicates that the inclusion of 1-(2-Nitrophenyl)ethanamine, often abbreviated as Ns2ne, can significantly alter the secondary structure of peptoid nonamers []. For instance, incorporating Ns2ne into a peptoid sequence composed of alternating N-(S)-1-phenylethylglycine (Nspe) units disrupts the typical threaded loop conformation observed in (Nspe)9 and promotes helix formation instead []. This suggests that the nitroaromatic moiety of Ns2ne may engage in specific interactions that influence peptoid folding. Furthermore, placing a single Ns2ne unit at the N-terminus of (Nspe)9 destabilizes the threaded loop structure, while incorporating N-(S)-1-(4-Nitrophenyl)ethylglycine (Nsnp, a para-nitro isomer) at the same position stabilizes it []. These findings highlight the sensitivity of peptoid conformation to the position and isomerism of nitroaromatic side chains.
Q2: What is the mechanism by which 1-(2-Nitrophenyl)ethanamine affects peptoid structure?
A2: The study suggests that nitroaromatic side chains, including those of Ns2ne and Nsnp, can influence peptoid folding by modulating the strength of intramolecular hydrogen bonds crucial for maintaining the threaded loop structure []. The electron-withdrawing nature and steric bulk of the nitroaromatic group likely contribute to this effect. Specifically, the study proposes that steric interactions exerted by the Ns2ne side chain play a significant role in disrupting the threaded loop conformation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)
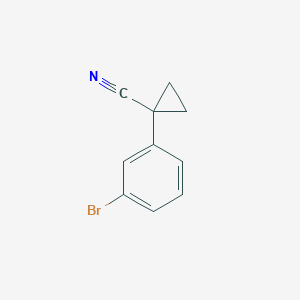
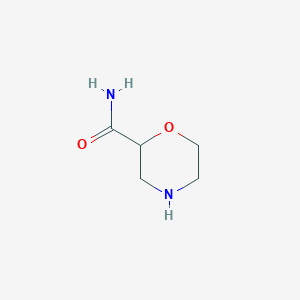


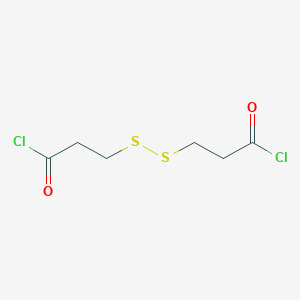

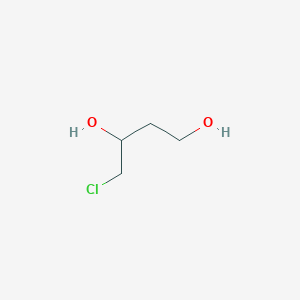
![9-chloro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B182257.png)


